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Compound of Interest

5-Bromo-4-fluoro-2-methyl-1H-
Compound Name: ]
indole

Cat. No.: B11877497

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methyl-1H-
indole, a halogenated and methylated indole derivative of interest in medicinal chemistry and
drug discovery. Due to the specific substitution pattern, this compound represents a unique
chemical entity. This document compiles its physicochemical properties, proposes a potential
synthetic strategy, and discusses its expected biological relevance based on analogous
structures. While specific experimental data for this exact isomer is limited in publicly available
literature, this guide serves as a foundational resource for researchers investigating this and
related compounds.

Physicochemical Properties

The fundamental characteristics of 5-Bromo-4-fluoro-2-methyl-1H-indole are crucial for its
application in experimental settings. The molecular formula and calculated molecular weight
are summarized below.
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Property Value

Chemical Name 5-Bromo-4-fluoro-2-methyl-1H-indole
Molecular Formula CoH7BrFN

Calculated Molecular Weight 228.06 g/mol

Canonical SMILES CC1=CC2=C(N1)C=CC(=C2F)Br
InChl Key Not available

CAS Number Not available

Note: The molecular weight is a calculated value based on the atomic weights of the
constituent elements. Experimental values may vary slightly.

Synthesis and Experimental Protocols

While a specific, validated synthetic protocol for 5-Bromo-4-fluoro-2-methyl-1H-indole is not
readily available in the current literature, its synthesis can be approached through established
methods for indole ring formation. The Leimgruber-Batcho indole synthesis is a widely utilized
and versatile method for preparing substituted indoles and serves as a strong starting point.

Proposed Synthetic Pathway: Modified Leimgruber-
Batcho Synthesis

This proposed pathway begins with a substituted o-nitrotoluene, which is converted to an
enamine, followed by reductive cyclization to form the indole ring.

Step 1: Enamine Formation The synthesis would commence with a suitable precursor, such as
4-Bromo-5-fluoro-2-nitrotoluene. This starting material would then be reacted with a formamide
acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of a base
such as pyrrolidine. This reaction forms a [3-nitroenamine intermediate.

Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive
cyclization to form the indole ring. This can be achieved using various reducing agents.
Common conditions include:
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o Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen
atmosphere.

e Metal-Acid Reduction: Utilizing iron powder in acetic acid (Fe/AcOH).
The process yields the target compound, 5-Bromo-4-fluoro-2-methyl-1H-indole.

Below is a generalized workflow for this proposed synthesis.

Starting Material

4-Bromo-5-fluoro-2-nitrotoluene

Step 1: Enamine Formation

DMF-DMA, Pyrrolidine

'

B-Nitroenamine Intermediate

Step 2: Reductive Cyclization

Pd/C, Hz or Fe/AcOH

5-Bromo-4-fluoro-2-methyl-1H-indole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-2-methyl-1H-indole.
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Potential Biological and Pharmacological
Significance

The indole nucleus is a prominent scaffold in numerous biologically active compounds, both
natural and synthetic. The introduction of halogen atoms, such as bromine and fluorine, along
with a methyl group, can significantly modulate the pharmacokinetic and pharmacodynamic
properties of the molecule.

e Fluorine: The presence of a fluorine atom can enhance metabolic stability, improve binding
affinity to target proteins, and alter the acidity of nearby protons.

« Bromine: Bromine substitution can introduce specific interactions within protein binding
pockets and can be a handle for further chemical modifications, such as cross-coupling
reactions.

o Methyl Group: The methyl group at the 2-position can influence the molecule's conformation
and lipophilicity, potentially impacting its biological activity and selectivity.

Derivatives of 5-fluoro-2-oxindole have been investigated as potential a-glucosidase inhibitors,
suggesting that the fluorinated indole scaffold has relevance in metabolic disease research.[1]
Furthermore, various functionalized indoles have been evaluated as antimycobacterial and
anticancer agents.[2]

Given the structural motifs present in 5-Bromo-4-fluoro-2-methyl-1H-indole, it is a candidate
for screening in various therapeutic areas, including but not limited to:

¢ Oncology
¢ |nfectious Diseases
e Neuroscience

No specific signaling pathways involving 5-Bromo-4-fluoro-2-methyl-1H-indole have been
elucidated. However, based on the activities of similar indole derivatives, it could potentially
interact with kinases, nuclear receptors, or other enzyme systems. Further research and
biological screening are necessary to determine its precise mechanism of action.
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Conclusion

5-Bromo-4-fluoro-2-methyl-1H-indole is a halogenated indole derivative with potential for
applications in drug discovery and chemical biology. This guide provides its fundamental
physicochemical data and a plausible synthetic route based on established indole syntheses.
While experimental data on its biological activity and specific signaling pathway interactions are
currently lacking, the structural features of this molecule suggest it is a promising candidate for
further investigation. Researchers are encouraged to use the information presented herein as a
foundation for synthesizing and exploring the therapeutic potential of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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